3,5-Dihydroxybenzonitrile
Overview
Description
3,5-Dihydroxybenzonitrile is a chemical compound that is structurally characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. The hydroxyl groups are positioned at the 3rd and 5th positions, while the nitrile group is at the 4th position of the benzene ring. This arrangement of functional groups can influence the compound's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives of 3,5-dihydroxybenzonitrile can be achieved through various methods. For instance, the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives involves the reaction of aldehyde, malononitrile, and dihydrothiophen-3(2H)-one or rhodanine, resulting in compounds containing sulfur 2,6-dicyanoanilines . Another study reports the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride, with high yields and purity . These methods demonstrate the versatility in synthesizing substituted benzonitriles.
Molecular Structure Analysis
The molecular structure of 3,5-dihydroxybenzonitrile derivatives can form chain-like arrangements and polymorphs due to interactions such as OH...NC and halogen...halogen interactions . These interactions can lead to the formation of approximately planar sheets with two-dimensional symmetry, as observed in the case of 3,5-dihalo-4-hydroxybenzonitriles .
Chemical Reactions Analysis
3,5-Dihydroxybenzonitrile and its derivatives can undergo various chemical reactions. For example, intramolecular [2+2] photocycloaddition reactions have been observed with bichromophoric derivatives of 3,5-dihydroxybenzonitrile, leading to highly functionalized products . Additionally, the conversion of hydroxybenzonitriles into oxyanions has been studied, showing significant spectral changes and structural rearrangements upon deprotonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dihydroxybenzonitrile derivatives can be influenced by their molecular structure. For instance, the presence of hydroxyl and nitrile groups can affect the compound's solubility, boiling point, and melting point. The conversion of hydroxybenzonitriles into oxyanions results in a decrease in the cyano stretching frequency and an increase in its integrated intensity, indicating changes in the electronic structure . The formation of co-crystals and polymorphs can also impact the material properties of these compounds .
Scientific Research Applications
Herbicide Resistance in Plants
Transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a photosynthetic inhibitor. The bxn gene from Klebsiella ozaenae was used to confer this resistance, indicating potential applications in agriculture (Stalker, McBride, & Malyj, 1988).
Root Growth Inhibition and Stimulation
3,5-Diiodo-4-hydroxybenzonitrile (ioxynil) and its derivative 3,5-diiodo-4-hydroxybenzoic acid were found to influence root growth in plants, both inhibiting and stimulating growth under different conditions. This has implications for understanding plant physiology and developing agricultural chemicals (Wain, 1977).
Photochemical Properties
The photochemistry of halogenated phenols like 5-chloro-2-hydroxybenzonitrile was studied, revealing insights into the behavior of these compounds under light exposure. Such studies are essential in understanding the environmental fate of these chemicals (Bonnichon et al., 1999).
Anaerobic Biodegradation
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) was shown to undergo degradation under various anaerobic conditions. This is crucial for assessing the environmental impact and degradation pathways of this herbicide (Knight, Berman, & Häggblom, 2003).
Inhibition of Mushroom Tyrosinase
3,4-Dihydroxybenzonitrile was found to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in skin care or treatment of pigmentation disorders (Qin, 2008).
Influence on Soil Organic Matter and Environmental Fate
The interactions between soil fulvic acids and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) were studied, showing how soil components can affect the environmental degradation of this herbicide (Kochany, Choudhry, & Webster, 1990).
Antitumor Activity of Dihydroxybenzonitrile Derivatives
Dihydroxybenzene derivatives, including dihydroxybenzonitrile, were examined for their effects on ribonucleotide reductase activity and antitumor properties. This indicates potential therapeutic applications in cancer treatment (Wick & Fitzgerald, 1987).
Reaction Mechanisms in Organic Synthesis
Studies on the reaction mechanisms of compounds like 3,5-dinitrobenzonitrile provide insights into their chemical properties and potential applications in synthetic chemistry (Abe, 1983).
Herbicide Production and Environmental Impact
Research on the efficient and environmentally friendly production of herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) highlights the importance of sustainable practices in agricultural chemical manufacturing (Subbarayappa, Joshi, Patil, & Marg, 2010).
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHOEQJNEOMTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172711 | |
Record name | 3,5-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxybenzonitrile | |
CAS RN |
19179-36-3 | |
Record name | 3,5-Dihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19179-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dihydroxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4PW9ML5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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